molecular formula C19H22N2O2 B2634692 2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine CAS No. 881044-37-7

2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B2634692
CAS No.: 881044-37-7
M. Wt: 310.397
InChI Key: QOBRJZOCBYGGEH-UHFFFAOYSA-N
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Description

2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxy-3-methoxybenzaldehyde with indole-3-acetaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
  • Temperature: Reflux conditions (around 80-100°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine
  • 2-(2-ethoxyphenyl)-2-(1H-indol-3-yl)ethanamine
  • 2-(2-methoxy-3-ethoxyphenyl)-2-(1H-indol-3-yl)ethanamine

Uniqueness

2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-23-19-14(8-6-10-18(19)22-2)15(11-20)16-12-21-17-9-5-4-7-13(16)17/h4-10,12,15,21H,3,11,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBRJZOCBYGGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(CN)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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